
Ethyl 2-(4-piperidinyloxy)benzoate hydrochloride
説明
Ethyl 2-(4-piperidinyloxy)benzoate hydrochloride is a chemical compound with the CAS Number: 1220021-15-7 . It has a molecular weight of 269.77 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C14H19NO2.ClH/c16-14 (13-4-2-1-3-5-13)17-11-8-12-6-9-15-10-7-12;/h1-5,12,15H,6-11H2;1H . This code provides a specific representation of the molecule’s structure.科学的研究の応用
Overview of Parabens in Aquatic Environments
Parabens, including ethyl 2-(4-piperidinyloxy)benzoate hydrochloride, are primarily used as preservatives in various consumer products. While not directly studied, the occurrence, fate, and behavior of parabens like ethyl 2-(4-piperidinyloxy)benzoate hydrochloride in aquatic environments have been reviewed. These compounds are known for their biodegradability but remain persistent at low concentrations in water bodies due to continuous environmental introduction. Their interaction with chlorine can lead to the formation of halogenated by-products, which possess higher stability and persistence, necessitating further research to understand their environmental impact and toxicity (Haman, Dauchy, Rosin, & Munoz, 2015).
Potential Hazards and Clinical Uses of Related Compounds
While not directly related to ethyl 2-(4-piperidinyloxy)benzoate hydrochloride, studies on benzoate and sorbate salts, which share a similar benzoic acid structure, highlight the balance between their invaluable preservative properties and potential hazards. Such compounds, despite their widespread utility, warrant cautious use due to possible health risks, including allergies and cognitive effects. Interestingly, sodium benzoate, a related compound, shows promise in treating various neurological conditions, underscoring the complex interplay between the benefits and risks of these chemicals (Piper & Piper, 2017).
Biodegradation and Environmental Fate
The biodegradation and environmental fate of ethyl tertiary-butyl ether (ETBE), a compound structurally related to ethyl 2-(4-piperidinyloxy)benzoate hydrochloride, have been extensively reviewed. Microorganisms capable of degrading ETBE through aerobic processes have been identified in both soil and groundwater. The degradation pathway involves initial hydroxylation followed by the formation of various intermediates. This process highlights the potential for microbial intervention in mitigating the environmental impact of similar compounds (Thornton et al., 2020).
Synthesis and Antioxidant Evaluation of Related Heterocycles
The synthesis and antioxidant properties of isoxazolone derivatives, which are structurally related to ethyl 2-(4-piperidinyloxy)benzoate hydrochloride, have been explored. These compounds are known for their significant biological and medicinal properties, serving as intermediates for synthesizing various heterocycles. The synthesis involves a three-component reaction, highlighting the chemical versatility and potential pharmaceutical applications of such compounds (Laroum, Boulcina, Bensouici, & Debache, 2019).
Safety and Hazards
特性
IUPAC Name |
ethyl 2-piperidin-4-yloxybenzoate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO3.ClH/c1-2-17-14(16)12-5-3-4-6-13(12)18-11-7-9-15-10-8-11;/h3-6,11,15H,2,7-10H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCJPAYUHSFDFKI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1OC2CCNCC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-(4-piperidinyloxy)benzoate hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



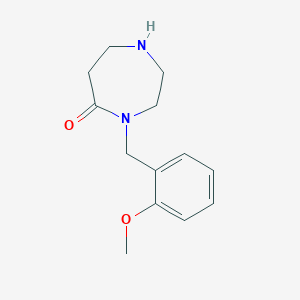
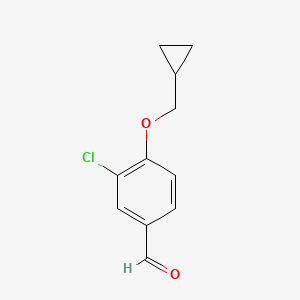
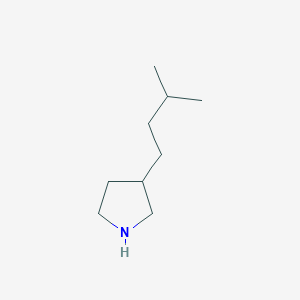


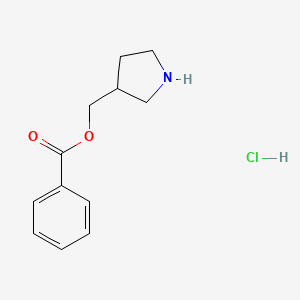
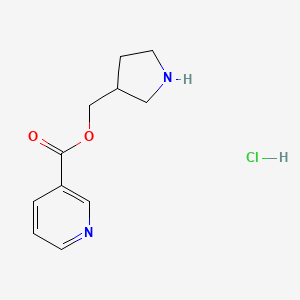


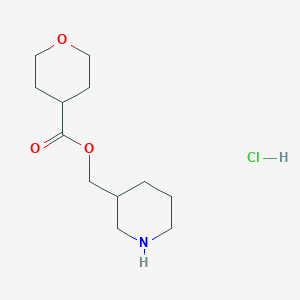
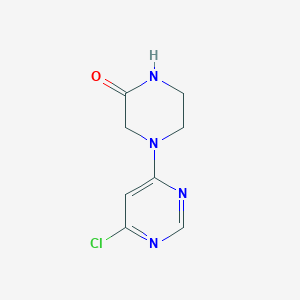
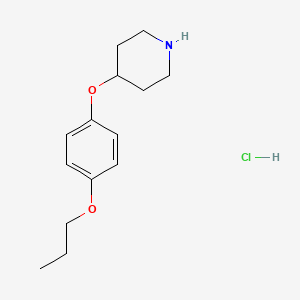
![4-[(2-Iodophenoxy)methyl]piperidine hydrochloride](/img/structure/B1394767.png)
![4-[(4-Iodophenoxy)methyl]piperidine hydrochloride](/img/structure/B1394768.png)